![molecular formula C16H21N3O4 B14505723 N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine CAS No. 62903-89-3](/img/structure/B14505723.png)
N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine is an organic compound that belongs to the class of N-carbamoyl-alpha amino acids This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to an amino benzoyl moiety, which is further linked to glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling of carboxylic acids with amines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mécanisme D'action
The mechanism of action of N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine include other N-carbamoyl-alpha amino acids and derivatives of benzoyl glycine. Examples include:
- N-benzoylglycine
- N-cyclohexylcarbamoyl glycine
- N-aroyl-N,N’-dicyclohexyl urea
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both cyclohexylcarbamoyl and amino benzoyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
62903-89-3 |
|---|---|
Formule moléculaire |
C16H21N3O4 |
Poids moléculaire |
319.36 g/mol |
Nom IUPAC |
2-[[4-(cyclohexylcarbamoylamino)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C16H21N3O4/c20-14(21)10-17-15(22)11-6-8-13(9-7-11)19-16(23)18-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,17,22)(H,20,21)(H2,18,19,23) |
Clé InChI |
VCNRUSWPNWVLGD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





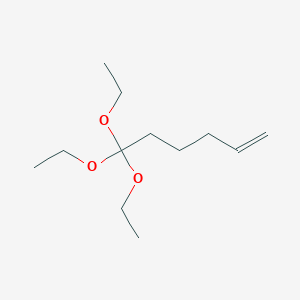
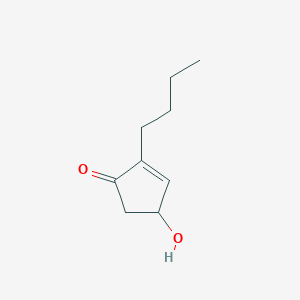

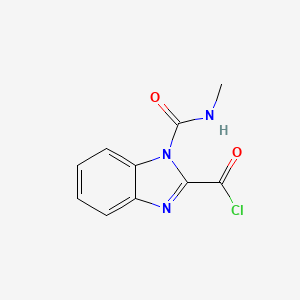
![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
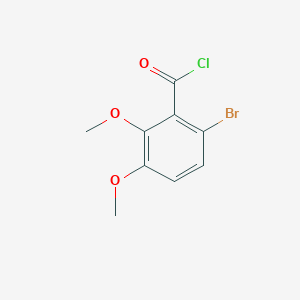
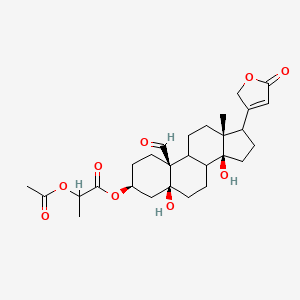

![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
